An In-depth Technical Guide to 3-[(4-Nitrobenzoyl)oxy]benzoic Acid: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-[(4-Nitrobenzoyl)oxy]benzoic Acid: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 3-[(4-Nitrobenzoyl)oxy]benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, a robust synthesis protocol, and discusses its potential applications for researchers, scientists, and professionals in drug development.
Introduction and Scientific Context
3-[(4-Nitrobenzoyl)oxy]benzoic acid is an aromatic ester that incorporates the functionalities of both 3-hydroxybenzoic acid and 4-nitrobenzoic acid. The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the molecule, making it a valuable intermediate for the synthesis of more complex chemical entities. Nitroaromatic compounds are well-established pharmacophores in various drug discovery programs, exhibiting a wide range of biological activities.[1][2][3] The ester linkage provides a site for potential hydrolytic activity, a feature that can be exploited in prodrug design. This guide will provide a detailed exploration of this compound, from its fundamental properties to its synthesis and potential utility.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-[(4-Nitrobenzoyl)oxy]benzoic acid is characterized by a 4-nitrobenzoyl group attached to the hydroxyl group of a 3-hydroxybenzoic acid molecule via an ester linkage.
Caption: Chemical structure of 3-[(4-Nitrobenzoyl)oxy]benzoic acid.
Physicochemical Data
The following table summarizes the key physicochemical properties of 3-[(4-Nitrobenzoyl)oxy]benzoic acid and its precursors. It is important to note that while the properties of the precursors are well-documented, some properties of the final compound are predicted due to a lack of available experimental data.
| Property | 3-Hydroxybenzoic Acid | 4-Nitrobenzoic Acid | 3-[(4-Nitrobenzoyl)oxy]benzoic acid (Predicted/Calculated) |
| Molecular Formula | C₇H₆O₃ | C₇H₅NO₄ | C₁₄H₉NO₆ |
| Molecular Weight | 138.12 g/mol [4] | 167.12 g/mol [5] | 287.23 g/mol |
| Appearance | White powder[6] | Pale yellow crystalline powder[7] | Expected to be a solid |
| Melting Point | 201-204 °C[6] | 239-242 °C[7] | Predicted to be in the range of 180-220°C |
| Solubility | Soluble in water, alcohol, and ether | Slightly soluble in water; soluble in ethanol and acetone[7] | Predicted to be poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| pKa | ~4.08 | ~3.44 | The carboxylic acid proton is expected to have a pKa around 3.5-4.0. |
Synthesis Protocol: Esterification of 3-Hydroxybenzoic Acid
The synthesis of 3-[(4-Nitrobenzoyl)oxy]benzoic acid is most directly achieved through the esterification of 3-hydroxybenzoic acid with 4-nitrobenzoyl chloride. The Schotten-Baumann reaction is a suitable and robust method for this transformation, which involves the reaction of an acyl chloride with an alcohol or phenol in the presence of a base.
Rationale for Experimental Choices
-
Reactants: 3-Hydroxybenzoic acid serves as the phenolic component, and 4-nitrobenzoyl chloride is the acylating agent. 4-Nitrobenzoyl chloride is used because it is more reactive than 4-nitrobenzoic acid and allows the reaction to proceed under milder conditions.
-
Base: An aqueous solution of sodium hydroxide is used to deprotonate the phenolic hydroxyl group of 3-hydroxybenzoic acid, forming a more nucleophilic phenoxide ion. This enhances the rate of the esterification reaction. The base also neutralizes the hydrochloric acid that is formed as a byproduct.
-
Solvent: A two-phase system of water and an organic solvent (e.g., dichloromethane or diethyl ether) is often employed. The phenoxide is soluble in the aqueous phase, while the acyl chloride is in the organic phase. The reaction occurs at the interface.
-
Purification: The product is isolated by acidification, which protonates the unreacted starting material and the product's carboxylic acid group, causing it to precipitate. Recrystallization from a suitable solvent system, such as ethanol/water, is then used to purify the final product.
Step-by-Step Experimental Protocol
-
Preparation of the Sodium Salt of 3-Hydroxybenzoic Acid:
-
In a 250 mL beaker, dissolve 1.38 g (10 mmol) of 3-hydroxybenzoic acid in 50 mL of 1 M sodium hydroxide solution with stirring. This forms a solution of sodium 3-hydroxybenzoate.
-
-
Preparation of the 4-Nitrobenzoyl Chloride Solution:
-
In a separate 100 mL beaker, dissolve 1.86 g (10 mmol) of 4-nitrobenzoyl chloride in 50 mL of dichloromethane.[8]
-
-
Reaction:
-
Cool the sodium 3-hydroxybenzoate solution to 0-5 °C in an ice bath.
-
While vigorously stirring the aqueous solution, add the 4-nitrobenzoyl chloride solution dropwise over 15-20 minutes.
-
Continue stirring vigorously in the ice bath for an additional 30 minutes, and then at room temperature for 1 hour.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with 50 mL of 1 M HCl, followed by 50 mL of water, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-[(4-Nitrobenzoyl)oxy]benzoic acid as a solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and purity of the compound.
-
Caption: Workflow for the synthesis of 3-[(4-Nitrobenzoyl)oxy]benzoic acid.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized 3-[(4-Nitrobenzoyl)oxy]benzoic acid would rely on a combination of spectroscopic techniques. Below are the expected key spectral features.
Infrared (IR) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[9]
-
C=O Stretch (Ester and Carboxylic Acid): Two distinct carbonyl stretching bands are anticipated. The ester carbonyl will likely appear around 1735-1750 cm⁻¹, while the carboxylic acid carbonyl will be in the 1700-1725 cm⁻¹ region.[10]
-
C-O Stretch (Ester): A strong absorption band between 1300-1100 cm⁻¹ corresponding to the C-O stretching of the ester group.
-
N-O Stretch (Nitro Group): Two strong absorption bands are expected, one asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (7.0-8.5 ppm). The protons on the 4-nitrobenzoyl ring will likely appear as two doublets (an AA'BB' system). The protons on the 3-oxybenzoic acid ring will show a more complex splitting pattern. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum will show 14 distinct carbon signals. The two carbonyl carbons (ester and carboxylic acid) will be in the 160-175 ppm region. The carbon attached to the nitro group will be significantly deshielded.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 287.23 g/mol . Fragmentation patterns would likely involve the cleavage of the ester bond.
Potential Applications in Research and Drug Development
The unique structural features of 3-[(4-Nitrobenzoyl)oxy]benzoic acid suggest several potential applications, particularly in the field of medicinal chemistry.
-
Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be reduced by microbial nitroreductases to form reactive nitrogen species that are toxic to the cells. Esters of nitrobenzoic acids have shown promising activity against M. tuberculosis.[1]
-
Prodrugs: The ester linkage can be designed to be stable under normal physiological conditions but cleaved by specific enzymes (esterases) at a target site to release an active drug molecule. This approach can be used to improve the pharmacokinetic properties of a drug.
-
Chemical Probes: The nitro group can be used as a handle for further chemical modifications, allowing for the attachment of fluorescent tags or other reporter groups.
-
Material Science: Benzoic acid derivatives are used in the synthesis of liquid crystals and polymers. The polar nitro group can influence the self-assembly and electronic properties of such materials.
Safety and Handling
As 3-[(4-Nitrobenzoyl)oxy]benzoic acid is a research chemical, a full toxicological profile is not available. Therefore, it is crucial to handle this compound with care, assuming it may be hazardous. The safety precautions should be based on the known hazards of its precursors.
-
3-Hydroxybenzoic Acid: May cause severe eye irritation and possible injury. It may also cause skin, respiratory, and digestive tract irritation.[4][6][11]
-
4-Nitrobenzoyl Chloride: Causes severe skin burns and eye damage. It is a lachrymator and is moisture-sensitive, reacting with water to liberate toxic gas.[8][12][13][14]
Recommended Handling Procedures:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store the compound in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.
Conclusion
3-[(4-Nitrobenzoyl)oxy]benzoic acid is a versatile molecule with significant potential for applications in medicinal chemistry and material science. This guide has provided a comprehensive overview of its chemical structure, properties, a detailed synthesis protocol, and potential areas of application. While further experimental data is needed to fully characterize this compound, the information presented here provides a solid foundation for researchers and scientists interested in exploring its utility in their respective fields.
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